molecular formula C28H29N3O3 B2893780 4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 890633-20-2

4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2893780
CAS RN: 890633-20-2
M. Wt: 455.558
InChI Key: CVPAAOIRBMVCSX-UHFFFAOYSA-N
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Description

4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C28H29N3O3 and its molecular weight is 455.558. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis of benzimidazole derivatives bearing 1,2,4-triazole shows in-depth chemical processes that could be analogous to the synthesis of the mentioned compound, highlighting the potential for anti-cancer properties through molecular docking studies to understand the mechanism behind these properties (Karayel, 2021).

Applications in Material Science

  • Novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines have been synthesized, demonstrating the potential of such compounds in creating materials with exceptional thermal stability, amorphous nature, and potentially low dielectric constants. This could suggest applications in electronics or coatings (Wang et al., 2006).

Antifungal and Antimicrobial Activities

  • The synthesis and evaluation of benzimidazolium bromide salts as antitumor agents provide insights into the bioactivity of benzimidazole derivatives. This research could parallel the exploration of the bioactive potential of the mentioned compound, especially in terms of antitumor activities (Küçükbay et al., 2016).

  • Antifungal effects of certain heterocyclic compounds have been studied, revealing their potential against various fungi types. This suggests that the compound could be studied for similar biological activities, possibly leading to the development of new antifungal agents (Jafar et al., 2017).

Molecular Docking and In Vitro Screening

  • Studies on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been conducted, showcasing the process of evaluating compounds for antimicrobial and antioxidant activity. This approach could be relevant for assessing the mentioned compound's potential biological activities (Flefel et al., 2018).

properties

IUPAC Name

4-[1-[2-(2,6-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3O3/c1-19-9-8-10-20(2)27(19)34-16-15-30-23-12-5-4-11-22(23)29-28(30)21-17-26(32)31(18-21)24-13-6-7-14-25(24)33-3/h4-14,21H,15-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVPAAOIRBMVCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one

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